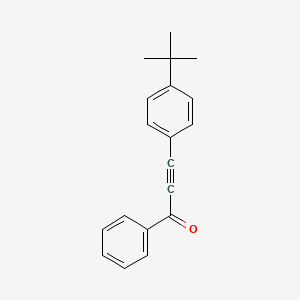

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one

Description

Properties

Molecular Formula |

C19H18O |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one |

InChI |

InChI=1S/C19H18O/c1-19(2,3)17-12-9-15(10-13-17)11-14-18(20)16-7-5-4-6-8-16/h4-10,12-13H,1-3H3 |

InChI Key |

YZKVKHSDZCOEBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Alkyne Coupling for Propargyl Ketone Synthesis

Reaction Mechanism and Optimization

The palladium-catalyzed coupling of terminal alkynes with acyl chlorides represents a cornerstone for synthesizing prop-2-yn-1-one derivatives. In this method, 4-tert-butylphenylacetylene undergoes coupling with benzoyl chloride in the presence of palladium(II) acetate (Pd(OAc)₂) and triethylamine (Et₃N) as a base. The reaction proceeds via oxidative addition of the acyl chloride to palladium, followed by transmetallation with the terminal alkyne and reductive elimination to yield the ynone.

Key parameters influencing yield include:

- Catalyst loading : 5 mol% Pd(OAc)₂ ensures optimal activity without side reactions.

- Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while dichloromethane (DCM) aids in product isolation.

- Temperature : Room-temperature conditions minimize undesired alkyne polymerization.

A representative procedure involves stirring 4-tert-butylphenylacetylene (10 g, 63.2 mmol) with Pd(OAc)₂ (0.71 g, 3.16 mmol) and Et₃N (200 mL) under nitrogen for 4 hours. Post-reaction extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/DCM = 4:1) yields the target compound as a white solid (56% yield).

Table 1: Reaction Conditions and Yields for Pd-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | Et₃N |

| Solvent | THF/DCM (4:1) |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 56% |

Enaminone Cyclization Route to Propargyl Ketones

Synthesis via N-Propargylic β-Enaminone Intermediates

An alternative approach involves the conjugate addition of propargylamine to α,β-alkynic ketones, forming N-propargylic β-enaminones. Subsequent coupling with terminal alkynes generates N-(2,4-pentadiynyl)-β-enaminones, which undergo base-mediated cyclization to yield propargyl ketones.

For 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one, the protocol involves:

- Conjugate addition of propargylamine to 4-tert-butylphenylpropiolic ketone in methanol at 65°C.

- Coupling the resulting enaminone with phenylacetylene using NaH as a base.

- Cyclization under reflux with boron trifluoride ethyl ether (BF₃·Et₂O) to afford the ynone.

Table 2: Enaminone Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Base | NaH |

| Solvent | Methanol |

| Temperature | 65°C |

| Cyclization Agent | BF₃·Et₂O |

| Yield | 50% |

Industrial-Scale Considerations

Purification Challenges

Column chromatography remains indispensable for isolating high-purity product, with petroleum ether/DCM (4:1) providing optimal resolution. Scaling this process requires simulated moving bed (SMB) chromatography for cost efficiency.

Environmental Impact

Pd-catalyzed methods generate Et₃N·HCl waste, necessitating neutralization protocols. Alternative bases like K₂CO₃ in DMF are being explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amines, alcohols.

Scientific Research Applications

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The tert-butyl group in 1-phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one differentiates it from analogues with substituents of varying electronic and steric properties:

Key Observations:

- Steric Effects: Bulky substituents like TIPS significantly reduce reactivity in cycloadditions due to steric hindrance. The tert-butyl group in the target compound may similarly moderate reactivity compared to smaller groups like TMS or TBS .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃) increase the electrophilicity of the ynone core, enhancing reactivity in nucleophilic additions. The tert-butyl group, being electron-donating, may stabilize intermediates but reduce electrophilicity .

Physicochemical Properties

- Solubility and Stability:

- The tert-butyl group increases lipophilicity, improving solubility in organic solvents but reducing aqueous compatibility. This contrasts with polar derivatives like trifluoromethyl-substituted compounds, which balance lipophilicity and polarity .

- Crystallographic studies of related tert-butylphenyl compounds (e.g., 3-(4-tert-butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one) reveal stable molecular packing, suggesting similar solid-state stability for the target compound .

Biological Activity

1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one, a compound characterized by a unique propenone structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a propenone functional group along with a tert-butyl substituent. Its unique structural attributes contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H30O |

| Molecular Weight | 322.48 g/mol |

| Structure Type | Propenone |

| Unique Features | Bulky tert-butyl group enhances stability |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenylpropynones have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation and promote cell cycle arrest in cancer cells, suggesting a potential for therapeutic applications against malignancies .

Antifungal and Antimicrobial Activity

The compound has also been investigated for its antifungal and antimicrobial properties. Studies indicate that it exhibits inhibitory effects against several fungal strains, including Candida species, and shows promise as an antimicrobial agent against Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action appears to involve disruption of cellular membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for further research in chronic inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The presence of the propenone functional group allows for Michael addition reactions with nucleophiles, potentially leading to the modification of proteins involved in critical cellular processes such as apoptosis and inflammation .

Study on Anticancer Activity

A pivotal study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Evaluation of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against both Gram-positive and Gram-negative bacteria. This underscores the potential utility of this compound in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, where an acetophenone derivative reacts with a substituted benzaldehyde under acidic or basic conditions. For example, describes analogous propenone syntheses using 2,4-dihydroxy acetophenone and substituted aldehydes in ethanol with thionyl chloride or NaOH as catalysts . Adjustments to introduce the alkyne moiety (prop-2-yn-1-one) may require additional steps, such as coupling reactions (e.g., Sonogashira), though these are not explicitly detailed in the provided evidence.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm regiochemistry and substituent effects (e.g., tert-butyl group splitting patterns) .

- FT-IR : To identify carbonyl (C=O) and alkyne (C≡C) stretches .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis . Microanalysis (C/H/O) is also recommended to verify purity .

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally similar compounds (e.g., ), storage in airtight containers under inert gas (N2/Ar) at 2–8°C is advised to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and strong acids/bases .

Advanced Research Questions

Q. How do steric effects from the 4-tert-butylphenyl group influence reaction pathways or crystallinity?

The bulky tert-butyl group introduces steric hindrance, which can slow reaction kinetics (e.g., in nucleophilic additions) and alter crystal packing. highlights that such groups in biphenyl systems reduce π-π stacking interactions, potentially increasing solubility in nonpolar solvents . X-ray diffraction (as in ) is recommended to analyze crystallographic effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Variable Temperature (VT) NMR : To distinguish dynamic effects (e.g., rotamers) from impurities .

- 2D NMR (COSY, NOESY) : To assign overlapping signals and confirm spatial proximity of substituents .

- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. How can substituent electronic properties be correlated with biological or catalytic activity?

While direct data on this compound’s bioactivity is absent, suggests that electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, potentially increasing reactivity in Michael addition or kinase inhibition assays . For catalytic applications (e.g., COFs in ), the tert-butyl group’s hydrophobicity could improve porosity in hybrid materials .

Methodological Guidance

Optimizing reaction yields for large-scale synthesis

- Catalyst Screening : Test Lewis acids (e.g., AlCl3, as in ) versus bases (NaOH, as in ) to identify optimal conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance aldehyde reactivity compared to ethanol .

- In-situ Monitoring : Use TLC or inline FT-IR to track reaction progress and minimize byproducts .

Designing computational studies to predict physicochemical properties

- DFT Calculations : Model the tert-butyl group’s impact on frontier molecular orbitals (HOMO-LUMO gaps) using software like Gaussian .

- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like hexane or DMSO .

Contradictions & Limitations in Current Data

- Synthetic Discrepancies : and focus on propenones (C=C), while the target compound is an alkynone (C≡C). This gap necessitates caution when extrapolating reaction conditions .

- Biological Activity : No direct evidence exists for this compound’s bioactivity; hypotheses are based on analogues (e.g., ’s antimicrobial studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.